Methyl 4-(((3-methoxytetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of antiviral agents. The compound's systematic name reflects its intricate structure, which includes a methoxy group, a tetrahydrothiophene moiety, and a benzoate component. This compound is primarily classified as an antiviral reference standard, which indicates its relevance in pharmaceutical research and development, especially in the context of drug impurities or active pharmaceutical ingredients.
The synthesis of Methyl 4-(((3-methoxytetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate can be approached through several methods, typically involving multi-step organic reactions.
Technical details regarding reaction conditions such as temperature, pressure, and catalysts are crucial for optimizing yield and purity.
The molecular formula of Methyl 4-(((3-methoxytetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate is , with a molecular weight of approximately 319.39 g/mol.
CC(C(=O)N(C)Cc1ccccc1C(=O)O)C(=O)O
XGZQKXWZKQIZJY-UHFFFAOYSA-N
Methyl 4-(((3-methoxytetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications or studying its reactivity.
The mechanism of action for Methyl 4-(((3-methoxytetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate, particularly in antiviral contexts, often involves:
Data on specific pathways or targets would require further empirical studies to elucidate these mechanisms comprehensively.
Relevant data such as melting point, boiling point, and specific heat capacity would enhance understanding but are not provided in the current sources.
Methyl 4-(((3-methoxytetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate has several scientific uses:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5